

(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine absolute configuration

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Compound of Interest

Compound Name: 1-(4-(Trifluoromethoxy)phenyl)ethanamine

Cat. No.: B047667

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A comprehensive guide to understanding the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a crucial chiral building block in modern drug discovery, is presented below. This document outlines the established stereochemistry and provides detailed experimental methodologies for its verification, tailored for researchers, scientists, and professionals in drug development.

Stereochemical Assignment

The designation "(R)" in (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine specifies the absolute configuration at the chiral center, which is the carbon atom bonded to the amino group, the methyl group, the hydrogen atom, and the 4-(trifluoromethoxy)phenyl group. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked based on atomic number. For this molecule, the priority order is:

- -NH₂ (Nitrogen, atomic number 7)
- -C₆H₄OCF₃ (The phenyl ring)
- -CH₃ (Methyl group)
- -H (Hydrogen)

With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" designation.

Experimental Verification of Absolute Configuration

While the "(R)" configuration is assigned based on synthesis from chiral precursors or enantioselective methods, experimental verification is paramount. Several powerful analytical techniques can be employed to unambiguously determine the absolute configuration of a chiral molecule like (R)-**1-(4-(Trifluoromethoxy)phenyl)ethanamine**.

X-Ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing unequivocal proof of its absolute configuration.^{[1][2]} The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.^{[1][2]} For chiral molecules, the Flack parameter is refined during the structure solution to definitively establish the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

- **Crystallization:** High-quality single crystals of (R)-**1-(4-(Trifluoromethoxy)phenyl)ethanamine** or a suitable salt (e.g., hydrochloride) are grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The collected data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to best fit the experimental data. For a non-centrosymmetric space group, which is required for a chiral molecule to crystallize as a single enantiomer, the absolute configuration can be determined by anomalous dispersion effects.^[3] The Flack parameter is calculated; a value close to 0

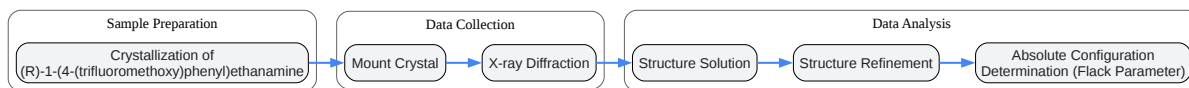
confirms the assigned "(R)" configuration, while a value near 1 would indicate the opposite "(S)" configuration.

Data Presentation: Crystallographic Data Table

Parameter	Value
Chemical Formula	C ₉ H ₁₀ F ₃ NO
Formula Weight	205.18
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	Value
Z	4
Density (calculated) (g/cm ³)	Value
Flack Parameter	Value (e.g., 0.02(3))

Note: The values in the table are placeholders and would be populated with experimental data.

Workflow for X-Ray Crystallography



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Caption: Workflow for determining absolute configuration using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.^[4] The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the "(R)"-enantiomer), the absolute configuration can be determined.^[4]

Experimental Protocol: VCD Spectroscopy

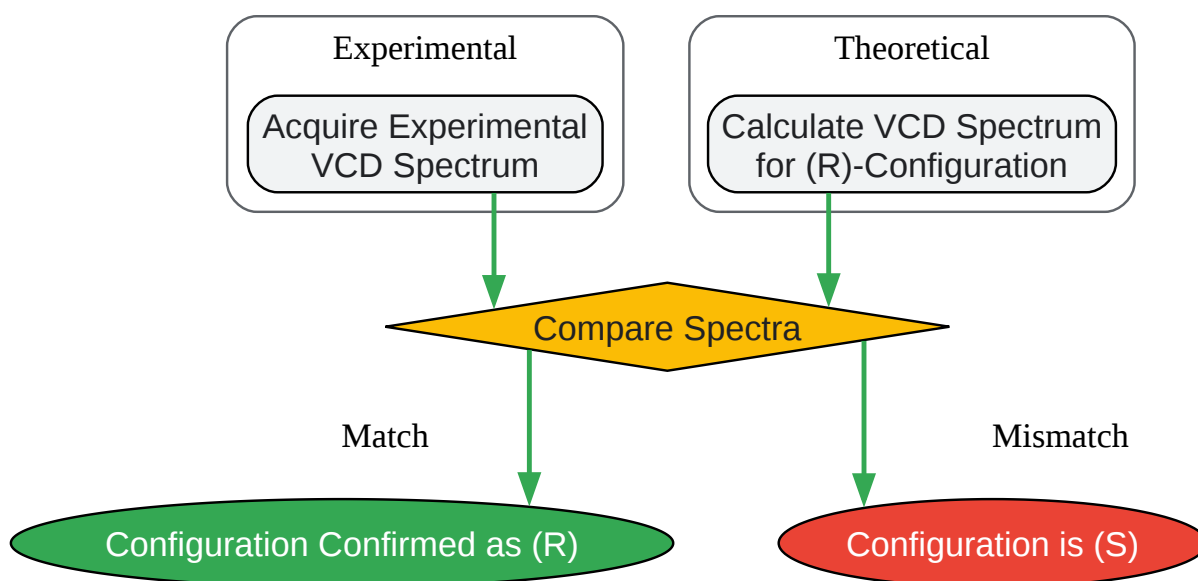
- **Sample Preparation:** A solution of **(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine** is prepared in a suitable solvent (e.g., CDCl_3) at a concentration that provides a good signal-to-noise ratio.
- **Spectral Acquisition:** The VCD and infrared (IR) spectra are recorded on a VCD spectrometer.
- **Computational Modeling:** The VCD spectrum for the "(R)" configuration of the molecule is calculated using density functional theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)). Conformational analysis is performed to identify low-energy conformers, and the final spectrum is a Boltzmann-weighted average of the spectra of these conformers.
- **Spectral Comparison:** The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra confirms the "(R)" absolute configuration.

Data Presentation: VCD Spectral Data

Vibrational Mode (cm ⁻¹)	Experimental VCD Sign	Calculated (R) VCD Sign	Assignment
e.g., ~3300	e.g., +	e.g., +	N-H stretch
e.g., ~2980	e.g., -	e.g., -	C-H stretch
e.g., ~1610	e.g., +	e.g., +	C=C stretch (Aromatic)
e.g., ~1260	e.g., -	e.g., -	C-O-C stretch

Note: The data presented are illustrative examples.

Logical Diagram for VCD Analysis



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Caption: Logical workflow for VCD-based configurational assignment.

HPLC with Chiral Derivatizing Agents

This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be

separated by standard achiral HPLC. The elution order of the diastereomers can often be predicted, allowing for the assignment of the absolute configuration of the original amine.^[5]

Experimental Protocol: HPLC-based Configurational Analysis

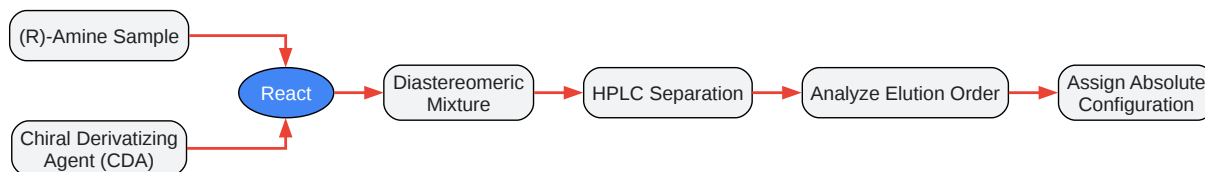
- **Derivatization:** (R)-**1-(4-(Trifluoromethoxy)phenyl)ethanamine** is reacted with a known chiral derivatizing agent, such as Mosher's acid chloride (α -methoxy- α -trifluoromethylphenylacetyl chloride) or N-succinimidyl α -methoxyphenylacetate (SMPA), to form diastereomeric amides.^[5]
- **HPLC Separation:** The resulting mixture of diastereomers is analyzed by reverse-phase HPLC.
- **Elution Order Analysis:** The elution order of the diastereomers is determined. Based on established models for the chosen CDA, the elution order can be correlated with the absolute configuration of the amine. For instance, with certain CDAs, the derivative of the (R)-amine may consistently elute before or after the derivative of the (S)-amine.^{[6][7]}
- **Confirmation:** To confirm the assignment, the same procedure can be performed on the corresponding (S)-enantiomer if available.

Data Presentation: HPLC Elution Data

Amine Enantiomer	Derivatizing Agent	Diastereomer	Retention Time (min)
(R)	(R)-Mosher's Acid	(R,R)	e.g., 12.5
(S)	(R)-Mosher's Acid	(S,R)	e.g., 14.2

Note: The data are hypothetical and depend on the specific CDA and HPLC conditions.

Workflow for Chiral Derivatization and HPLC Analysis



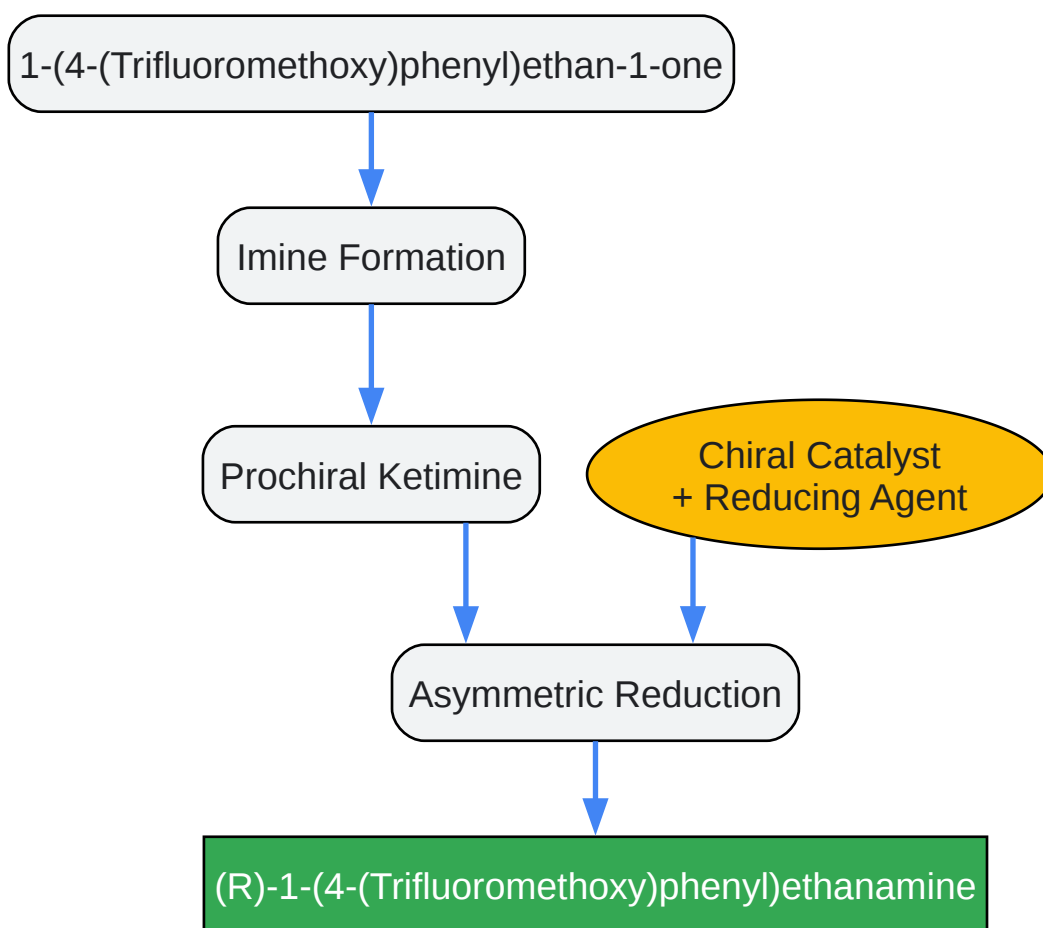
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Caption: Workflow for HPLC-based configurational analysis via chiral derivatization.

Enantioselective Synthesis

The synthesis of (R)-**1-(4-(Trifluoromethoxy)phenyl)ethanamine** is typically achieved through enantioselective methods, which are designed to produce one enantiomer in high excess.^[8] A common strategy is the asymmetric reduction of the corresponding ketimine, N-(1-(4-(trifluoromethoxy)phenyl)ethylidene)amine.

Signaling Pathway for Asymmetric Ketimine Reduction



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Caption: Pathway for the enantioselective synthesis of the target amine.

This guide provides a framework for understanding and confirming the absolute configuration of (R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. The application of these rigorous analytical techniques is essential for ensuring the stereochemical purity of drug candidates and for elucidating structure-activity relationships in drug development.

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